6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride
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Description
6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride (also known as TFB-TBOA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in a variety of research areas.
Scientific Research Applications
Structural and Molecular Analysis
6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride and its derivatives have been studied extensively for their unique structural characteristics. Research has revealed the isomorphous nature of these compounds, which, despite sharing similar crystalline structures, exhibit distinct molecular conformations and intermolecular interactions due to slight variations in their unit-cell dimensions. These structural differences significantly influence their potential applications in scientific research, particularly in the field of crystallography and molecular design (Blanco et al., 2012).
Dopaminergic Activity and Neuroleptic Potential
Several studies have explored the dopaminergic activity of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride derivatives. These compounds exhibit significant agonist activities at DA-1 and DA-2 dopamine receptors, making them potential candidates for the treatment of disorders associated with dopamine dysfunction, such as Parkinson's disease and schizophrenia. The substitution of halogens (e.g., fluorine) at specific positions on the benzazepine ring has been shown to modulate the receptor activity and selectivity of these compounds, highlighting their therapeutic potential (Ross et al., 1987).
Radiotracer Development for Positron Emission Tomography (PET)
Fluorinated derivatives of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride have been investigated for their applicability as radiotracers in PET imaging. These compounds, particularly those labeled with Fluorine-18, have shown promise in selectively targeting dopamine D1 receptors in the brain, offering valuable tools for the non-invasive study of dopaminergic systems in vivo. The development of such radiotracers could significantly advance research in neurology and pharmacology by providing insights into the dopaminergic mechanisms underlying various neurological disorders (Mukherjee et al., 1993).
properties
IUPAC Name |
6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-8-2-1-3-9-7(8)6-11-4-5-12-9;/h1-3,11H,4-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBVKSWYRYCXBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C(=CC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
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